molecular formula C11H14O3S B6151602 3-(benzyloxy)-1lambda6-thiolane-1,1-dione CAS No. 22179-13-1

3-(benzyloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B6151602
CAS No.: 22179-13-1
M. Wt: 226.3
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Description

3-(Benzyloxy)-1lambda6-thiolane-1,1-dione is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1lambda6-thiolane-1,1-dione typically involves the nucleophilic substitution reaction of a suitable thiolane precursor with benzyl alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds.

Scientific Research Applications

3-(Benzyloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The sulfur atom in the thiolane ring can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1-cyclobutanone: Similar in structure but with a cyclobutanone ring instead of a thiolane ring.

    3-(Benzyloxy)pyridin-2-amine: Contains a pyridine ring instead of a thiolane ring.

Uniqueness

3-(Benzyloxy)-1lambda6-thiolane-1,1-dione is unique due to the presence of both a benzyloxy group and a thiolane ring

Properties

CAS No.

22179-13-1

Molecular Formula

C11H14O3S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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